N-(3-Methoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
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Overview
Description
“N-(3-Methoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Methoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide” typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the 3-methoxyphenyl group to the piperidine ring, often through a nucleophilic substitution reaction.
Attachment of the Pyridinyl Group: The 6-methylpyridin-2-yl group is introduced via an etherification reaction, where the pyridinyl group is linked to the piperidine ring through an oxygen bridge.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
This compound may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may bind to receptors in the central nervous system, modulating neurotransmitter activity. Alternatively, it could inhibit or activate enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-piperidine-1-carboxamide: Lacks the pyridinyl group.
3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide: Lacks the methoxyphenyl group.
N-(3-Methoxyphenyl)-3-[(pyridin-2-yl)oxymethyl]piperidine-1-carboxamide: Lacks the methyl group on the pyridinyl ring.
Uniqueness
The presence of both the methoxyphenyl and methylpyridinyl groups in “N-(3-Methoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide” may confer unique pharmacological properties, such as increased binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-6-3-10-19(21-15)26-14-16-7-5-11-23(13-16)20(24)22-17-8-4-9-18(12-17)25-2/h3-4,6,8-10,12,16H,5,7,11,13-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHQWUSDLRGCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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